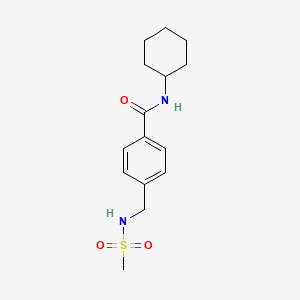![molecular formula C18H13F2N3O B5549062 N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5549062.png)
N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H13F2N3O and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide is 325.10266837 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Effects and Cognitive Function
Nicotinamide, a derivative of nicotinic acid, has been extensively studied for its neuroprotective effects and potential benefits in enhancing cognitive function. Research suggests that nicotinamide plays a crucial role in cellular metabolism and energy production, which are vital for maintaining neuronal health and function. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for energy metabolism and cellular repair mechanisms. Studies indicate that nicotinamide supplementation may offer protective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's, by supporting neuronal health and reducing inflammation and oxidative stress within the brain (Rennie et al., 2015).
Antioxidant and Anti-inflammatory Properties
Nicotinamide exhibits significant antioxidant and anti-inflammatory properties, which are beneficial in various pathological conditions, including metabolic and neurodegenerative diseases. Its role as an antioxidant helps in mitigating oxidative stress, a common pathway in the development of chronic diseases. Furthermore, nicotinamide's anti-inflammatory effects contribute to its protective mechanisms, supporting cellular integrity and function (Hwang & Song, 2020).
Role in Metabolic Regulation
Nicotinamide plays a vital role in metabolic regulation, particularly in the context of glucose metabolism and insulin sensitivity. Its involvement in the synthesis of NAD+ directly impacts cellular energy metabolism, influencing the body's ability to manage glucose levels effectively. This aspect of nicotinamide's function has implications for research into metabolic diseases, including diabetes and obesity, where dysregulated energy metabolism is a key feature (Elhassan et al., 2017).
Potential in Cancer Therapy
Nicotinamide has been explored for its potential therapeutic benefits in cancer therapy. Its role in DNA repair and maintenance of genomic stability is of particular interest, as these are critical factors in cancer development and progression. Additionally, nicotinamide's ability to modulate inflammation and oxidative stress, along with its impact on cellular metabolism, presents a multifaceted approach to cancer therapy, supporting the rationale for its inclusion in anticancer research (Jain et al., 2020).
Influence on Cellular Signaling and Epigenetics
Emerging research indicates that nicotinamide influences cellular signaling pathways and epigenetic mechanisms, highlighting its potential impact beyond traditional metabolic roles. These effects include modulation of sirtuin activity, which plays a role in aging and cellular stress responses, and impacts on DNA methylation patterns, suggesting that nicotinamide may have broader implications for gene expression and cellular function (Roberti et al., 2021).
Propiedades
IUPAC Name |
2-(4-fluoroanilino)-N-(3-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-12-6-8-14(9-7-12)22-17-16(5-2-10-21-17)18(24)23-15-4-1-3-13(20)11-15/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZUZYGLURKKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)
![N-(PYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5549008.png)
![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide](/img/structure/B5549033.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
